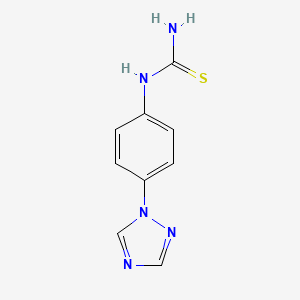

4-(1,2,4-Triazol-1-yl)phenylthiourea

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. nih.govbeilstein-journals.org These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. nih.gov Their structural diversity is immense, and they form the basis for a multitude of natural products, including vitamins, hormones, antibiotics like penicillin, and alkaloids such as morphine. chemmethod.com

In contemporary chemical research, heterocyclic compounds are indispensable. They are fundamental building blocks in drug discovery, with a significant percentage of FDA-approved drugs featuring a heterocyclic core. globalresearchonline.netnih.gov Their applications extend beyond medicine into agrochemicals, where they are used as pesticides and herbicides, and into materials science for the development of conducting polymers, functional dyes, and organic semiconductors. nih.govchemmethod.com The ability of chemists to synthetically modify heterocyclic structures allows for the precise tuning of their properties, making them a cornerstone of modern organic synthesis and medicinal chemistry. nih.gov

Importance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Synthesis and Design

The 1,2,4-triazole is a five-membered heterocyclic ring with three nitrogen atoms. This specific scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. rsc.orgzsmu.edu.ua The 1,2,4-triazole nucleus is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. zsmu.edu.uanih.gov

The importance of the 1,2,4-triazole scaffold lies in its unique electronic properties and its ability to participate in hydrogen bonding, which allows for strong interactions with biological targets like enzymes and receptors. nih.gov The presence of multiple nitrogen atoms provides sites for substitution, enabling chemists to create large libraries of derivatives with varied biological activities. zsmu.edu.ua The synthesis of molecules containing the 1,2,4-triazole ring is an active area of research, with numerous methods developed for their construction and modification, often focusing on creating novel compounds for drug discovery. rsc.orgzsmu.edu.ua Furthermore, derivatives such as 1,2,4-triazole-3-thiones are recognized for their broad spectrum of biological activities and serve as versatile intermediates for more complex heterocyclic systems. zsmu.edu.uanih.gov

Role of Thiourea (B124793) Derivatives in Advanced Chemical and Biological Investigations

Thiourea derivatives are a class of organic compounds containing the (R₁R₂N)(R₃R₄N)C=S core. They have garnered significant attention due to their wide range of chemical and biological properties. researchgate.net The thiourea functional group is notable for its ability to form strong hydrogen bonds through its N-H protons, which is a key factor in its interaction with biological targets like enzymes and proteins. researchgate.netmdpi.com

In chemical and biological investigations, thiourea derivatives have demonstrated a remarkable breadth of activities, including anticancer, antiviral (including anti-HIV), antibacterial, antifungal, and anticonvulsant properties. researchgate.netmdpi.comnih.gov They are also utilized as organocatalysts and as sensors for detecting metal ions. mdpi.com The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate, which allows for the creation of a diverse array of substituted compounds with tailored biological or chemical functions. nih.govorganic-chemistry.org This versatility makes the thiourea scaffold a valuable tool in drug design and materials science. nih.govnih.gov

Overview of 4-(1,2,4-Triazol-1-yl)phenylthiourea within Current Chemical Research Contexts

The compound this compound integrates the key features of the 1,2,4-triazole and thiourea functionalities onto a central phenyl ring. While comprehensive studies dedicated solely to this specific molecule are not widespread, its structure suggests significant potential within several research domains, primarily driven by the established activities of its components.

The synthesis of this compound would typically be achieved through the reaction of 4-(1,2,4-triazol-1-yl)aniline with a suitable isothiocyanate, or by reacting 1-isothiocyanato-4-(1,2,4-triazol-1-yl)benzene with an amine. A common laboratory-scale synthesis involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. beilstein-journals.orgnih.gov Another approach involves using reagents like phenyl chlorothionoformate. organic-chemistry.org The precursor, 4-(1,2,4-triazol-1-yl)aniline, can be synthesized from 4-nitroaniline (B120555) through reduction and subsequent cyclization with appropriate reagents to form the triazole ring.

Given the known biological profiles of related compounds, research on this compound and its derivatives is likely focused on exploring its potential as an antimicrobial or anticancer agent. nih.govglobalresearchonline.net The combination of the 1,2,4-triazole ring, known for its antifungal properties, and the thiourea group, which exhibits a broad spectrum of biological activities, makes this compound a promising candidate for drug discovery programs. nih.govresearchgate.net For instance, numerous studies have reported the antifungal and larvicidal activities of thiourea derivatives that incorporate a 1,2,4-triazole moiety. nih.gov The modular nature of its synthesis allows for the facile creation of derivatives, enabling structure-activity relationship (SAR) studies to optimize its biological effects.

Data Tables

Table 1: Key Structural Moieties and Their Significance

| Structural Moiety | General Significance in Research |

|---|---|

| Heterocyclic Ring | Core component of many natural products and pharmaceuticals; used in materials science. nih.govchemmethod.comglobalresearchonline.net |

| 1,2,4-Triazole | A "privileged scaffold" in medicinal chemistry; found in drugs with antifungal, antiviral, and anticancer properties. zsmu.edu.uanih.gov |

| Thiourea | Versatile functional group with broad biological activities; capable of strong hydrogen bonding to biological targets. researchgate.netmdpi.com |

Table 2: Potential Biological Activities of 1,2,4-Triazole-Thiourea Compounds

| Potential Activity | Basis for Expectation | Relevant Research Findings |

|---|---|---|

| Antifungal | 1,2,4-triazole is a known pharmacophore in antifungal drugs (e.g., fluconazole). Thioureas also show antifungal properties. nih.govzsmu.edu.ua | Gamma-aryl-1H-1,2,4-triazole derivatives show potent activity against various fungal species. nih.gov |

| Anticancer | Both thiourea and 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. zsmu.edu.uaresearchgate.net | Certain thiourea derivatives show low micromolar IC50 values against breast cancer cell lines. nih.gov |

| Antibacterial | The 1,2,4-triazole core is present in compounds active against both Gram-positive and Gram-negative bacteria. nih.gov | Some novel 1,2,4-triazole derivatives exhibit good antimicrobial activity against tested microorganisms. globalresearchonline.net |

| Antiviral | Thiourea derivatives have been investigated for anti-HIV activity, and triazoles are core to some antiviral drugs. zsmu.edu.uaresearchgate.net | Certain thiourea derivatives of triazoles were effective against Coxsackie virus B4 and Varicella-zoster virus. globalresearchonline.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-yl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c10-9(15)13-7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,(H3,10,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZSWTOARPTBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 4 1,2,4 Triazol 1 Yl Phenylthiourea and Analogues

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures.mdpi.comresearchgate.netmdpi.com

X-ray crystallography is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For triazolyl phenylthiourea (B91264) analogues, this technique determines not only the molecular conformation but also the intricate network of intermolecular interactions that dictate the crystal packing. Studies on closely related structures, such as derivatives of 1,2,4-triazole (B32235) and phenylthiourea, have established key structural parameters that are foundational for understanding the target molecule.

For instance, the analysis of various 1,2,4-triazole derivatives shows they crystallize in common crystal systems like monoclinic and triclinic. mdpi.comresearchgate.net The specific space group and unit cell dimensions are highly dependent on the nature and position of substituents on the phenyl and triazole rings. In one analogue, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the crystal system is monoclinic with a P2₁/n space group. nih.gov Another related compound, 4-(1,2,4-Triazol-1-yl)aniline, crystallizes in the monoclinic system with a P2₁/c space group. nih.gov

The structural data for these analogues provide a predictive framework for 4-(1,2,4-triazol-1-yl)phenylthiourea.

Table 1: Crystallographic Data for Selected Triazole Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | 5.3975 | 10.0099 | 18.311 | 91.010 | nih.gov |

| 4-(1,2,4-Triazol-1-yl)aniline | Monoclinic | P2₁/c | 5.5488 | 7.3656 | 19.5477 | 99.416 | nih.gov |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Monoclinic | P2₁/c | 7.8975 | 11.6546 | 11.0648 | 105.212 | researchgate.net |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.2351 | 26.0156 | 12.4864 | 93.243 | mdpi.com |

Crystal Packing and Intermolecular Interactions.mdpi.comresearchgate.net

The crystal packing of triazolyl phenylthiourea analogues is predominantly governed by a combination of strong and weak intermolecular interactions. Hydrogen bonds, particularly involving the thiourea (B124793) moiety's N-H groups and the triazole ring's nitrogen atoms, are primary contributors to the supramolecular assembly.

In the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into sheets through intermolecular N—H⋯N and C—H⋯N hydrogen bonds. nih.gov Furthermore, aromatic π–π stacking interactions between the triazole rings, with centroid-centroid distances around 3.6750 Å, play a crucial role in stabilizing the crystal lattice. nih.gov For thioether-substituted 1,2,4-triazoles, O-H···N hydrogen bonds link molecules into chains, which are then extended into layers by weaker C-H···N interactions. nih.govresearchgate.net Aromatic π–π stacking between triazole rings further connects these layers into a three-dimensional network. nih.govresearchgate.net The presence of the sulfur atom in the thiourea group of the title compound introduces the possibility of N-H···S and C-H···S hydrogen bonds, which are common motifs in thiourea derivatives and significantly influence their packing arrangements.

Hirshfeld surface analysis performed on related structures confirms the significance of various intermolecular contacts. For example, in a silver(I) complex of 4-amino-4H-1,2,4-triazole, O···H, Ag···N, H···H, Ag···O, and N···H contacts are the most prominent interactions that define the crystal packing. mdpi.com

Conformational Analysis in the Crystalline State.researchgate.net

The conformation of this compound in the crystalline state is characterized by the relative orientation of its constituent parts: the phenyl ring, the triazole ring, and the thiourea group. A key parameter is the dihedral angle between the plane of the phenyl ring and the triazole ring. In analogues like 4-(1,2,4-triazol-1-yl)aniline and 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, this angle is reported to be 34.57 (7)° and 33.40 (5)° respectively, indicating a non-coplanar arrangement. nih.govnih.gov This twist is a common feature in linked aromatic systems, arising from a balance between conjugative effects and steric hindrance.

Hydrogen Bonding Networks in Triazolyl Phenylthiourea Systems.researchgate.net

Hydrogen bonding is a dominant force in defining the supramolecular architecture of triazole-thiourea systems. The thiourea group provides two N-H donors, while the thione sulfur (C=S) can act as a hydrogen bond acceptor. Additionally, the 1,2,4-triazole ring contains nitrogen atoms that are effective hydrogen bond acceptors.

This combination of donors and acceptors facilitates the formation of robust and predictable hydrogen-bonding networks. In many thiourea derivatives, molecules self-assemble into centrosymmetric dimers via a pair of N-H···S hydrogen bonds. These dimers can then serve as building blocks for more extended structures.

Tautomerism and Isomerism Considerations in Triazole-Thiourea Structures.nih.govrsc.org

The structural analysis of this compound must consider the possibilities of tautomerism and isomerism. The thiourea moiety can exist in thione (C=S) and thiol (C-SH) tautomeric forms. jocpr.com

Thione-Thiol Tautomerism:

Thione form: N-C(=S)-N

Thiol form: N-C(-SH)=N

Spectroscopic techniques like FT-IR, NMR, and X-ray crystallography, as well as analytical methods like HPLC-MS, are used to study this equilibrium. jocpr.comnih.gov In the solid state, most N-arylthiourea derivatives, including those with heterocyclic substituents, exist predominantly in the thione form. jocpr.comnih.gov This preference is often stabilized by the formation of intermolecular N-H···S hydrogen bonds. In solution, the thione form is also typically the major component, though the ratio can be influenced by solvent polarity. nih.govjocpr.com

Isomerism: Positional isomerism is possible depending on the attachment point of the phenylthiourea group to the 1,2,4-triazole ring (e.g., 1-substituted vs. 4-substituted). The title compound specifies a 1-substituted triazole. Furthermore, rotational isomerism (conformational isomerism) can occur due to hindered rotation around the single bonds, such as the C-N bond linking the phenyl ring to the thiourea group and the C-N bond linking the phenyl ring to the triazole ring. The specific conformation adopted in the crystal lattice represents the lowest energy state under those conditions. researchgate.net The separation and study of isomers, including chiral thiourea derivatives, can be achieved through crystallization techniques, highlighting the importance of understanding self-recognition processes in the solid state. rsc.org

Computational and Theoretical Investigations of Triazolyl Phenylthiourea Compounds

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It has been widely applied to study 1,2,4-triazole (B32235) derivatives to elucidate their geometric, electronic, and reactive properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For various 1,2,4-triazole derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. dnu.dp.uanih.govsapub.org These optimized geometries correspond to the minimum energy conformation of the molecule. nih.gov For instance, in a related compound, 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings was calculated to be 34.57 (7)°.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This information helps in understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Triazole Derivative (Note: Data is for a representative 1,4-disubstituted-1,2,3-triazole derivative as specific data for 4-(1,2,4-Triazol-1-yl)phenylthiourea was not available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.35 | N-C-N | 110.0 |

| C=S | 1.68 | C-N-C | 125.0 |

| N-N | 1.38 | C-C-N | 120.0 |

This table is for illustrative purposes and shows the type of data obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

For various triazole derivatives, the HOMO and LUMO energies have been calculated using DFT. nih.gov For example, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.618 to 5.637 eV. nih.gov The distribution of these orbitals reveals the electron density and the likely sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies for Representative Triazole Derivatives (Note: Data is for representative N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives as specific data for this compound was not available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net Different colors on the MEP map indicate different electrostatic potential values. Typically, red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. researchgate.net

For triazole derivatives, MEP maps have been used to identify the nucleophilic and electrophilic regions. researchgate.net The nitrogen atoms of the triazole ring and the sulfur atom of the thiourea (B124793) group are generally expected to be in the negative potential region, making them likely sites for electrophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes of a molecule and its interactions with the surrounding environment, such as a solvent. For flexible molecules like triazole derivatives, MD simulations can reveal the preferred conformations and the stability of these conformations in different solvents. mdpi.comnih.govphyschemres.org

The stability of a ligand-receptor complex, for instance, can be assessed by running MD simulations and analyzing parameters like the root mean square deviation (RMSD). A stable complex will show minimal fluctuations in RMSD over the simulation time. mdpi.comnih.gov In a study on 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, MD simulations confirmed the stability of ligand-protein complexes with RMSD values below 2.5 Å. nih.gov

In Silico Prediction of Molecular Interactions with Biological Targets

In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) might bind to a larger molecule, such as a protein receptor. This information is crucial for understanding the potential biological activity of a compound.

Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.orgpensoft.netnih.govnih.govnih.govmdpi.commdpi.com The results of a docking study can provide insights into the binding affinity, with lower binding energy scores generally indicating a more stable complex. nih.gov

For various 1,2,4-triazole derivatives, molecular docking studies have been performed to investigate their potential interactions with biological targets. pensoft.netnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the receptor. pensoft.net For example, in a study of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, molecular docking was used to investigate their interactions with the GABAA receptors. nih.gov

Table 3: Representative Molecular Docking Results for a Triazole Derivative with a Biological Target (Note: Data is for a representative 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivative as specific data for this compound was not available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Human Histone Deacetylase 6 | -7.882 | Not Specified |

| A2A Adenosine Receptor | -9.107 | Not Specified |

| Human Tyrosinase-Related Protein 1 | -8.474 | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. physchemres.org

For the class of 1,2,4-triazole derivatives, QSAR studies have been successfully employed to predict a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. physchemres.orgsemanticscholar.org These models are built using a dataset of compounds with known activities and a variety of calculated molecular descriptors.

Methodology and Descriptors: In a typical QSAR study involving 1,2,4-triazole derivatives, the three-dimensional structures of the molecules are first optimized using quantum chemical methods. nih.gov Subsequently, a large number of molecular descriptors are calculated, which can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, like molecular surface area and volume.

Quantum Chemical: Energy of frontier orbitals (HOMO, LUMO), dipole moment, and atomic charges. physchemres.org

Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are then used to create a predictive model. physchemres.orgresearchgate.net For instance, a study on 1,2,4-triazole derivatives as potential anti-pancreatic cancer agents utilized descriptors like molar refractivity (MR), surface tension (γ), and dipole moment (D) to build robust MLR and MNLR models. researchgate.net

Predictive Models for 1,2,4-Triazole Derivatives: A study focused on the anticancer activity of twenty-three 1,2,4-triazole derivatives developed several QSAR models. The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and the external validation coefficient (R² test). researchgate.net High values for these parameters indicate a model with strong predictive power.

For example, one well-generated MNLR model for anti-pancreatic cancer activity exhibited a Q² of 0.90 and an R² test of 0.852, indicating excellent internal and external predictive ability. physchemres.org Similarly, 3D-QSAR models like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been used, showing a strong relationship between steric and electrostatic fields and the anticancer activity of substituted 1,2,4-triazoles. nih.gov

| Model Type | Statistical Parameter | Reported Value | Significance |

|---|---|---|---|

| MLR | Q² (Cross-validation coefficient) | 0.51 | Indicates moderate internal predictivity. |

| MLR | R² test (External validation) | 0.936 | Indicates high predictive power for new compounds. |

| MNLR | Q² (Cross-validation coefficient) | 0.90 | Indicates excellent internal predictivity. |

| MNLR | R² test (External validation) | 0.852 | Indicates strong predictive power for new compounds. |

| ANN | Correlation Coefficient (R) | 0.896 | Shows a strong correlation between predicted and observed activities. |

These studies highlight that descriptors related to molecular size, shape, and electronic properties are crucial for the biological activity of 1,2,4-triazole compounds. Although a specific QSAR model for this compound is not available, these findings suggest that its activity could be effectively modeled and predicted using similar computational approaches.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This method is particularly useful for understanding the forces that govern crystal packing, such as hydrogen bonds and van der Waals forces. researchgate.net

For molecules containing 1,2,4-triazole and thione/thiourea groups, Hirshfeld analysis reveals the dominant role of specific non-covalent interactions in stabilizing the crystal structure. The analysis generates a 3D surface mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), which highlight intermolecular contacts. researchgate.net Red spots on the d_norm surface indicate close contacts, which are often hydrogen bonds. nih.gov

Key Interactions in Triazole-Thione Analogs: In the crystal structures of related 4-phenyl-1,2,4-triazole-5(4H)-thione derivatives, Hirshfeld analysis has quantified the contribution of various intermolecular contacts. researchgate.netdoaj.org The most significant interactions are typically H···H, S···H, and C···H contacts, reflecting the importance of van der Waals forces and weaker C-H···S or N-H···S hydrogen bonds.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts as a scatter plot of dᵢ versus dₑ. Each point on the plot represents a specific type of contact, and the density of these points indicates the prevalence of that interaction. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds. researchgate.net

Analysis of a closely related compound, 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, revealed the following distribution of intermolecular contacts: doaj.org

| Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 35.8 | Represents the most significant contribution, arising from van der Waals forces. |

| S···H / H···S | 26.7 | Indicates the presence of N-H···S or C-H···S hydrogen bonds, crucial for crystal packing. |

| C···H / H···C | 18.2 | Corresponds to C-H···π interactions and general van der Waals contacts. |

| C···S / S···C | 6.6 | Represents interactions involving the sulfur atom and carbon atoms of adjacent rings. |

| N···H / H···N | 4.2 | Suggests weak N-H···N or C-H···N interactions involving the triazole ring. |

| C···C | 3.8 | Indicates π-π stacking interactions between aromatic rings. |

This quantitative breakdown demonstrates that while non-specific H···H interactions cover the largest surface area, the directional S···H contacts, indicative of hydrogen bonding, play a key role in defining the supramolecular architecture. researchgate.netdoaj.org For this compound, similar interactions involving the thiourea sulfur and the triazole nitrogen atoms would be expected to be fundamental to its solid-state structure.

Investigation of Electronic Transitions and Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for investigating the electronic structure and spectroscopic properties of molecules. These calculations can predict UV-Vis absorption spectra, explain electronic transitions between molecular orbitals, and provide insights into the nature of excited states. bohrium.comresearchgate.net

For aromatic and heterocyclic compounds like those containing the 1,2,4-triazole ring, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. bohrium.com The primary electronic transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net

Electronic Properties of Triazole Analogs: Studies on photoactive 2-fluoroaryl-1,2,3-triazoles have demonstrated the power of TD-DFT in understanding their optical properties. Calculations have shown that the primary absorption bands in these molecules correspond to π → π* transitions. researchgate.net The nature of these transitions can be further characterized as intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation.

Theoretical calculations for a series of related fluorophores provided the following types of data: researchgate.net

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy gap between frontier orbitals; indicates chemical stability and the energy of the first electronic transition. |

| Calculated λ_max | 295 nm | The predicted wavelength of maximum UV-Vis absorption. |

| Oscillator Strength (f) | 0.85 | A measure of the probability of the electronic transition; a higher value indicates a more intense absorption. |

| Major Transition | HOMO → LUMO | Describes the primary electronic excitation responsible for the main absorption band. |

These theoretical results generally show good agreement with experimental spectroscopic data, confirming the nature of the electronic transitions. bohrium.com For this compound, DFT and TD-DFT calculations would be expected to reveal π → π* transitions involving the phenyl and triazole rings, with potential charge transfer character influenced by the electron-rich thiourea group. Such analyses are crucial for understanding the photophysical properties of the compound and for the rational design of new materials with specific optical characteristics.

Structure Activity Relationship Sar Studies of Triazolyl Phenylthiourea Derivatives

Impact of Substituent Modifications on Biological Activities

For instance, in a series of 1,2,4-triazole (B32235) derivatives of pyrrolo[3,4-d]pyridazinone, the substituent at position 4 of the 1,2,4-triazole ring was found to have a major influence on both cytotoxicity and cyclooxygenase (COX) inhibitory activity. mdpi.com Compounds were divided into series based on this substituent: a methyl group (series a), a phenyl ring (series b), and a 4-methoxyphenyl (B3050149) moiety (series c). The studies revealed that molecules belonging to series a, with a smaller methyl group, showed the most promising biological profile. mdpi.com This suggests that smaller, less bulky groups at this position are favorable for activity.

Similarly, studies on 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated a clear relationship between the substituents on the triazole ring and anti-inflammatory effects. nih.gov The presence of a 2-pyridyl substituent at the R¹ position was found to increase the inhibition of Tumor Necrosis Factor-α (TNF-α). nih.gov

| Core Scaffold | Substituent Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-pyrrolo[3,4-d]pyridazinone | Position 4 of triazole ring | Methyl | Most promising biological profile (COX inhibition) | mdpi.com |

| 1,2,4-Triazole-pyrrolo[3,4-d]pyridazinone | Position 4 of triazole ring | Phenyl / 4-Methoxyphenyl | Decrease in biological activity | mdpi.com |

| 1,2,4-Triazole-propanoic acid | R¹ | 2-Pyridyl | Increased TNF-α inhibitory activity | nih.gov |

| 1,2,4-Triazole-propanoic acid | R¹ and R² | Two 2-pyridyl groups | Improved ability to decrease IFN-γ levels | nih.gov |

| 1,2,4-Triazole-propanoic acid | R¹ and R² | 4-Pyridyl and Phenyl | Improved ability to decrease IFN-γ levels | nih.gov |

The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, are critical determinants of a molecule's interaction with its biological target. nih.govresearchgate.net These effects can modify the charge distribution across the molecule, influencing hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for stable ligand-receptor binding.

Quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazole derivatives have established a correlation between biological activity (pIC50) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO). researchgate.net Such studies have suggested that the introduction of electron-withdrawing groups onto the molecule would be favorable for activity. researchgate.net This is because electron-withdrawing groups can lower the LUMO energy, potentially making the compound a better electron acceptor in interactions with biological receptors. researchgate.net

Conversely, other research indicates that the presence of electron-donating substituents on the nitrogen atoms of the thiourea (B124793) can be crucial, as the ring closure to form the triazole preferentially occurs on the nitrogen that has electron-donating substituents. nih.gov Theoretical investigations have also shown that electron-donating groups can enhance molecular softness and reduce the HOMO-LUMO energy gap, which indicates an increase in chemical reactivity. researchgate.net This highlights the complex role of electronic effects, where the optimal electronic nature of a substituent may depend on its position and the specific biological target.

The size and three-dimensional arrangement of substituents (steric effects) significantly impact how a molecule fits into the binding pocket of a target protein. nih.govnih.gov Bulky substituents can create steric hindrance, preventing optimal alignment and reducing binding affinity. Conversely, appropriately sized substituents can enhance van der Waals interactions and improve binding. nih.gov

Research on COX inhibitors based on a 1,2,4-triazole scaffold demonstrated that introducing a large substituent, such as a phenyl or methoxyphenyl group, into the 1,2,4-triazole ring led to a decrease in biological activity. mdpi.com This suggests that the binding site may be sterically constrained, unable to accommodate larger groups at that position.

In the context of antifungal triazole derivatives, the side chain of the molecule orients into a substrate access channel of the target enzyme, forming hydrophobic and van der Waals interactions with surrounding residues. nih.gov The phenyl group of the side chain can interact with a phenylalanine residue in the active site through π-π interactions. nih.gov The geometry and size of this side chain are therefore critical for achieving high binding affinity and selectivity. The synthesis of triazoles from 1,3-disubstituted thioureas is also influenced by steric effects, which play an important role in the formation of the intermediary carbodiimide. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Identifying the pharmacophore of triazolyl phenylthiourea (B91264) derivatives is a key step in lead optimization. researchgate.netnih.gov

Pharmacophore models for triazole derivatives have been developed based on the active sites of target enzymes like CYP51 (for antifungals) and aromatase (for anticancer agents). researchgate.netnih.gov These models typically include features such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. For example, a pharmacophore model for triazole antifungal agents was constructed to improve the efficiency of lead optimization, leading to the design and synthesis of new analogues with excellent activity. researchgate.net Similarly, for aromatase inhibitors, molecular docking and comparative molecular field analysis have been used to identify key pharmacophoric features, such as hydrogen bond interactions with specific amino acid residues (e.g., Met 374 and Arg 115). nih.govnih.gov

Once a pharmacophore model is established, lead optimization strategies are employed to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit compounds. nih.gov This often involves:

Scaffold Hopping: Replacing the core structure while maintaining the key pharmacophoric elements.

Substituent Modification: Systematically altering substituents to improve interactions with the target, guided by SAR data. For instance, replacing a sulfonyl linkage with a carbonyl amide linkage in a series of 1H-1,2,3-triazole analogs was explored to improve potency. nih.gov

Bioisosteric Replacement: Exchanging a functional group with another that has similar physical or chemical properties to improve biological activity or reduce toxicity. The urea (B33335) function in some inhibitors can be bioisosterically replaced with heterocyclic systems like 1,2,4-triazoles. nih.gov

Rational Design Principles for Novel Triazolyl Phenylthiourea Analogues

The rational design of new analogues is built upon the foundation of SAR studies and pharmacophore modeling. researchgate.netnih.gov By understanding which structural modifications lead to improved biological outcomes, scientists can design novel compounds with a higher probability of success.

Key principles in the rational design of novel triazolyl phenylthiourea analogues include:

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking simulations can be used to predict how newly designed compounds will bind. nih.govnih.gov This allows for the design of molecules with complementary shape and chemical properties to the active site, optimizing interactions like hydrogen bonding and hydrophobic contacts.

QSAR-Guided Design: QSAR models that correlate physical/chemical properties with biological activity can be used to predict the potency of virtual compounds before they are synthesized. researchgate.net For example, if a QSAR model indicates that lower LUMO energy increases activity, new analogues can be designed with strong electron-withdrawing groups to achieve this property. researchgate.net

Pharmacophore-Based Design: New molecules are designed to fit the established pharmacophore model. researchgate.net This involves arranging the necessary functional groups in the correct spatial orientation to maximize interactions with the target receptor. This approach was used to design 100 new letrozole-based triazole analogues, seven of which showed good aromatase inhibitory activities. nih.gov

By integrating these computational and experimental strategies, the process of drug discovery can be made more efficient, leading to the development of novel triazolyl phenylthiourea analogues with enhanced therapeutic potential. researchgate.netnih.gov

Coordination Chemistry and Materials Science Applications of Triazolyl Phenylthioureas

Ligand Design for Metal Coordination Complexes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and properties of the resulting metal complexes. Triazolyl phenylthiourea (B91264) derivatives are particularly noteworthy for their adaptable coordination behavior, which is largely governed by the presence of multiple donor atoms.

The 4-(1,2,4-Triazol-1-yl)phenylthiourea molecule inherently possesses multiple potential coordination sites, including the sulfur atom of the thiourea (B124793) group and the nitrogen atoms of the triazole ring. This allows it to act as a versatile ligand, capable of binding to metal centers in various modes. While specific studies on this compound are limited, research on analogous phenylthiourea derivatives provides significant insight into their coordination behavior.

For instance, studies on 1,3-disubstituted thiourea derivatives in complexation with copper(II) have shown that these ligands can coordinate in a bidentate fashion. nih.gov This coordination typically involves the thiocarbonyl sulfur atom and a deprotonated nitrogen atom from the thiourea moiety, forming a stable chelate ring with the metal ion. nih.gov The formation of such chelate rings enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelation effect.

In the case of this compound, the triazole ring introduces additional nitrogen atoms that can also participate in coordination. This opens up the possibility of the ligand acting in a polydentate manner, potentially bridging multiple metal centers to form coordination polymers or more complex supramolecular architectures. The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

| Ligand Type | Metal Ion | Coordination Mode | Reference |

| 1,3-disubstituted phenylthiourea derivatives | Cu(II) | Bidentate (S, N) | nih.gov |

| 1H-1,2,3-Triazole-4,5-dithiolates | Ni, Pd, Pt, Co | Dithiolate | mdpi.com |

Supramolecular Assembly and Crystal Engineering with Triazole-Thiourea Ligands

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. researchgate.net This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecules in the solid state. Triazole and thiourea moieties are both well-known for their ability to form robust hydrogen bonds and other non-covalent interactions, making ligands that contain both groups excellent candidates for crystal engineering.

The crystal structures of compounds containing 1,2,4-triazole (B32235) rings are often characterized by extensive hydrogen bonding networks, where the triazole nitrogen atoms can act as both hydrogen bond donors and acceptors. nih.govresearchgate.net Similarly, the thiourea group is a powerful hydrogen-bonding motif, with the N-H protons acting as donors and the sulfur atom as an acceptor.

In a molecule like this compound, the interplay of these interactions can lead to the formation of well-defined supramolecular structures. For example, hydrogen bonding between the thiourea groups can lead to the formation of one-dimensional chains or dimeric motifs. These can be further organized into two- or three-dimensional networks through hydrogen bonding involving the triazole rings and potentially π–π stacking interactions between the phenyl rings. The specific supramolecular pattern will be influenced by the steric and electronic properties of the molecule and the crystallization conditions. rsc.org

Photoluminescent Properties of Coordination Compounds Involving Triazolyl Thioureas

The development of luminescent coordination compounds is an active area of research due to their potential applications in sensors, displays, and lighting. The photophysical properties of these materials are highly dependent on the nature of both the metal ion and the organic ligand. researchgate.netrsc.orgresearchgate.netnih.gov

While specific data on the photoluminescent properties of this compound complexes are not widely available, general principles can be applied. The luminescence of coordination compounds can arise from different electronic transitions, including metal-centered (d-d), ligand-centered (π-π*), or charge-transfer (metal-to-ligand, MLCT, or ligand-to-metal, LMCT) transitions. researchgate.net

The electronic spectra of copper(II) complexes with phenylthiourea derivatives, for example, show ligand-to-metal charge transfer bands in the visible region. mdpi.com The introduction of a triazole moiety could influence the energy of these transitions and potentially introduce new emissive states. The rigidity and conjugation of the ligand framework play a crucial role in enhancing luminescence by reducing non-radiative decay pathways. The formation of coordination polymers or rigid supramolecular assemblies can further enhance emission intensity.

Electron-Transport and Hole-Blocking Properties in Organic Electronic Materials

Organic electronic devices, such as organic light-emitting diodes (OLEDs), rely on the efficient transport of charge carriers (electrons and holes) through different organic layers. The 1,2,4-triazole ring is a well-known electron-deficient system, which makes triazole-containing compounds promising candidates for use as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in these devices. researchgate.netresearchgate.net

The high electron affinity of the triazole moiety facilitates the injection and transport of electrons while simultaneously impeding the flow of holes. researchgate.net Research on bipyridyl-substituted triazole derivatives has demonstrated their effectiveness as electron-transporting materials in OLEDs, showcasing high electron mobility. researchgate.net The incorporation of a thiourea group could further modulate the electronic properties of the material.

| Compound Class | Property | Application | Reference |

| Bipyridyl-substituted triazoles | Electron-transporting, Hole-blocking | OLEDs | researchgate.net |

| 1,2,4-Triazole derivatives | Electron-transporting, Hole-blocking | OLEDs, PHOLEDs, PLEDs | researchgate.net |

Potential in Organic Photovoltaic Cells and Data Storage Devices

The unique electronic properties of triazole and thiourea derivatives also suggest their potential use in other areas of organic electronics, such as organic photovoltaic (OPV) cells and data storage devices. researchgate.net

In OPV cells, materials are needed to efficiently absorb light, separate charges, and transport them to the electrodes. The tunable electronic energy levels of triazole-based polymers, achieved by copolymerization, have been shown to improve the performance of OPV devices. researchgate.net Thiazole-based organic semiconductors have also been extensively studied for their applications in solar cells. nih.gov Given the structural similarities, it is plausible that triazolyl phenylthiourea compounds could function as either donor or acceptor materials in OPV devices, or as interfacial layers to improve charge extraction.

The ability of some molecules to switch between different stable or metastable states has led to their investigation for data storage applications. Photochromic ligands, which can change their structure and properties in response to light, can be incorporated into metal complexes to create photoswitchable materials. rsc.org While there is no direct evidence for photochromic behavior in this compound, the development of functional materials based on triazole derivatives for data storage is an emerging field. researchgate.net

Future Research Directions and Translational Perspectives for 4 1,2,4 Triazol 1 Yl Phenylthiourea Research

Development of Advanced and Sustainable Synthetic Methodologies

Future synthetic research should focus on developing more efficient, cost-effective, and environmentally benign methods for the production of 4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS): Conventional heating methods for synthesizing 1,2,4-triazole (B32235) derivatives can be time-consuming. scielo.org.za Future studies should investigate the use of microwave irradiation, a technology known to dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like 1,2,4-triazol-3-ones. scielo.org.za Applying MAOS to the key cyclization or coupling steps in the synthesis of this compound could offer a significant advancement in its production.

Green Chemistry Approaches: Emphasis should be placed on employing greener solvents, catalysts, and reaction conditions. This includes exploring aqueous reaction media or solvent-free conditions for key synthetic steps, such as the alkaline cyclization of thiosemicarbazide (B42300) precursors, which is a common method for forming the triazole-thione ring. nih.govnih.gov

Integration of Multiscale Computational Approaches in Compound Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, thereby accelerating the discovery process.

Density Functional Theory (DFT) Calculations: Future work should employ DFT to perform comprehensive in-silico investigations of this compound. nih.gov Such studies can elucidate its structural and electronic properties, including molecular electrostatic potential (MEP) maps to identify electron-rich sites for potential interactions, and frontier molecular orbitals (HOMO-LUMO) to predict chemical reactivity and electronic transitions. nih.govmdpi.com This theoretical foundation is crucial for understanding its interaction with biological targets and its potential in materials science.

Molecular Docking and Dynamics Simulations: To explore its therapeutic potential, extensive molecular docking studies should be conducted to screen this compound against various enzyme active sites. researchgate.net Targets could include those known to be inhibited by other triazoles, such as carbonic anhydrases, which are relevant in cancer and other diseases. researchgate.net Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex, the binding free energy, and the specific interactions over time, offering a more dynamic picture of its potential mechanism of action. researchgate.net

ADME/Tox Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties will be vital for early-stage evaluation of the drug-likeness of this compound and its future derivatives. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

The 1,2,4-triazole scaffold is associated with a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov A key future direction is to systematically screen this compound against a diverse array of biological targets to uncover novel therapeutic applications.

Antifungal Mechanisms: Many azole antifungals function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov Future research should investigate whether this compound exhibits this mechanism or others, such as depolarizing the fungal membrane potential or intercalating with fungal DNA, as seen in some carbazole-triazole conjugates. nih.gov

Anticancer Targets: Research could focus on its potential as an inhibitor of enzymes crucial for tumor survival, such as carbonic anhydrases IX and XII, which are overexpressed in hypoxic tumors. researchgate.net The sulfamoylphenyl triazole structure has shown promise in this area, and the phenylthiourea (B91264) moiety could offer a different mode of interaction.

Antiviral Activity: Given that triazole nucleosides like Ribavirin are potent antiviral agents, and other triazole derivatives show activity against viral enzymes like reverse transcriptase (RT) and protease (PR), future studies should evaluate this compound for activity against a panel of viruses. nih.gov

Anti-inflammatory and Antioxidant Potential: Some triazole derivatives have demonstrated anti-inflammatory and antioxidant activities. nih.gov Future investigations could explore the ability of this compound to scavenge free radicals or modulate inflammatory pathways in cellular and animal models.

Expansion into Diverse Materials Science Applications and Device Engineering

The unique electronic properties of the 1,2,4-triazole ring suggest that this compound could have significant potential in materials science.

Organic Electronics: The electron-deficient nature of the 1,2,4-triazole system imparts excellent electron-transport and hole-blocking properties. researchgate.netresearchgate.net Future research should focus on characterizing the thin-film properties of this compound. It could be engineered as a host material or an electron-transport layer (ETL) in organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PHOLEDs) where high triplet energy is desirable. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Materials: Heterocyclic compounds containing nitrogen, such as triazoles, have attracted attention for their potential NLO properties. nih.gov A systematic investigation into the NLO characteristics of this compound could reveal applications in optical devices.

Energetic Materials: The high nitrogen content and thermal stability inherent to many triazole-based compounds make them attractive candidates for the development of advanced energetic materials. rsc.org Future studies could involve combining the this compound scaffold with other energetic groups to create novel nitrogen-rich salts with tailored properties like high density and controlled sensitivity. rsc.org

Synergistic Approaches in Multidisciplinary Chemical and Biological Research

The future of research on this compound will likely involve molecular hybridization, combining its core structure with other pharmacophores or functional moieties to create multifunctional agents.

Molecular Hybridization for Enhanced Bioactivity: A promising strategy involves the synthesis of hybrid molecules that incorporate the this compound scaffold alongside other heterocyclic systems known for their biological relevance, such as benzimidazole, quinoline, or pyrimidine. nih.govzsmu.edu.ua This approach has been shown to yield compounds with enhanced or broader-spectrum activity. nih.gov

Development of Bio-conjugates: Linking this compound to biomolecules or targeting ligands could lead to the development of targeted therapeutic agents. This synergistic approach could improve efficacy while potentially reducing off-target effects.

Creation of Dual-Target Inhibitors: By carefully designing hybrid molecules, it may be possible to create agents that act on two distinct biological targets simultaneously. For example, a hybrid could be designed to inhibit both a key cancer enzyme and a protein involved in drug resistance, representing a synergistic therapeutic strategy.

Data Tables

Table 1: Summary of Proposed Future Research for this compound

| Research Area | Objective | Key Methodologies | Potential Outcome |

| Advanced Synthesis | Improve efficiency and sustainability of production. | Microwave-Assisted Synthesis, One-Pot Reactions, Green Solvents. | Faster, higher-yield, and more environmentally friendly synthetic routes. |

| Computational Design | Predict properties and guide experimental work. | DFT, Molecular Docking, Molecular Dynamics, ADME Prediction. | Rational design of derivatives with enhanced activity and drug-like properties. |

| Novel Biological Targets | Discover new therapeutic applications. | High-Throughput Screening, Enzyme Inhibition Assays, Antiviral/Antifungal Assays. | Identification of new uses as an anticancer, antiviral, or antifungal agent. |

| Materials Science | Explore applications in electronics and advanced materials. | Thin-Film Characterization, Photophysical Measurements, NLO Analysis. | Development of new materials for OLEDs, optical devices, or energetic applications. |

| Synergistic Research | Create enhanced, multi-functional molecules. | Molecular Hybridization, Bio-conjugation Chemistry. | Novel compounds with dual-target action or improved therapeutic profiles. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,4-Triazol-1-yl)phenylthiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiourea derivatives and triazole-containing precursors. For example, a three-component coupling of triazole, substituted urea, and thiourea under reflux conditions in ethanol or acetonitrile has been reported . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve reaction efficiency and yield compared to conventional heating . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reactants. Purity is often verified via HPLC or LC-MS, with yields ranging from 60–85% depending on optimization .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and intermolecular interactions . Complementary techniques include:

- NMR : H and C NMR to confirm proton environments and carbon frameworks.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C=S stretch) validate thiourea and triazole moieties .

- Elemental Analysis : To verify empirical formula consistency .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC/LC-MS : To quantify purity and detect degradation products.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest robust storage at room temperature .

- Accelerated Stability Studies : Exposure to humidity (40–75% RH) and elevated temperatures (40–60°C) over 4–8 weeks, with periodic HPLC monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC values in anticancer assays?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. To address this:

- Standardized Assays : Use established cell lines (e.g., MCF-7 for breast cancer) with controlled incubation times (48–72 hrs) .

- Dose-Response Curves : Generate IC values across multiple replicates and normalize to reference compounds (e.g., doxorubicin) .

- Metabolomic Profiling : Identify metabolites that may interfere with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or fungal enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding to active sites (e.g., CYP51 in antifungal targets) using crystal structures from the PDB .

- MD Simulations : Analyze stability of ligand-protein complexes over 100–200 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. What role does the thiourea moiety play in coordination chemistry, and can this compound form metal-organic frameworks (MOFs)?

- Methodological Answer : The thiourea group can act as a ligand via sulfur and nitrogen donors. For MOF design:

- Solvothermal Synthesis : React with Cd(II) or Cu(II) salts in DMF/water at 80–120°C to form coordination polymers .

- Structural Analysis : SC-XRD reveals 1D chains or 3D networks; porosity is confirmed via BET surface area measurements (>500 m/g) .

- Applications : Potential use in gas storage (CO/CH) or catalysis due to tunable SBUs (secondary building units) .

Q. How do substituents on the triazole ring affect the compound’s physicochemical properties and bioavailability?

- Methodological Answer :

- LogP Studies : Introduce electron-donating groups (e.g., -OCH) to enhance lipophilicity, measured via shake-flask method .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption; P >1×10 cm/s indicates high bioavailability .

- Solubility Testing : Phase-solubility diagrams in PEG-400/water mixtures to optimize formulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.